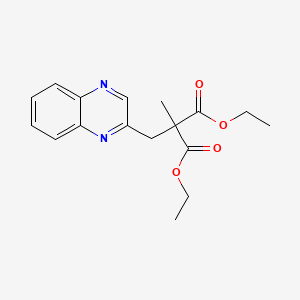

1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate

Description

Properties

IUPAC Name |

diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-4-22-15(20)17(3,16(21)23-5-2)10-12-11-18-13-8-6-7-9-14(13)19-12/h6-9,11H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWHVBMNVACOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=NC2=CC=CC=C2N=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate typically involves the following steps:

Formation of Quinoxaline Derivative: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

Alkylation: The quinoxaline derivative is then alkylated using an appropriate alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position.

Esterification: The alkylated quinoxaline is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring to its reduced form.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoxaline N-oxides or quinoxaline dioxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Quinoxaline derivatives with various functional groups.

Scientific Research Applications

1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to the quinoxaline ring’s ability to emit fluorescence.

Medicine: Explored for its potential as an anticancer agent, given the quinoxaline ring’s known biological activity.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural Features and Functional Groups

Quinoxaline derivatives share a bicyclic aromatic system but differ in substituents and functional groups, which influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations:

- The target compound’s higher molecular weight (316.35 g/mol) compared to 3-methyl-1H-quinoxalin-2-one (160.17 g/mol) arises from its propanedioate ester groups and extended alkyl/aryl substituents .

- The propenone derivative (376.40 g/mol) in has a conjugated ketone system and a trimethoxyphenyl group, which are absent in the target compound .

Physicochemical Properties

- 3-Methyl-1H-quinoxalin-2-one: NMR data ($ ^1\text{H} $: δ 2.40 ppm for CH$ _3 $; $ ^{13}\text{C} $: δ 20.5 ppm for CH$ _3 $) confirm its lactam structure. IR bands at 1659 cm$ ^{-1} $ correspond to the carbonyl group .

- Propenone Derivatives: Feature strong UV-Vis absorption due to the conjugated enone system, which is absent in the ester-based target compound .

- Target Compound: No spectroscopic data are available, but its ester groups are expected to contribute to lipophilicity and stability compared to lactams or ketones .

Biological Activity

1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate is an organic compound notable for its complex structure and potential biological activities. It is classified as a propanedioate ester and features a quinoxaline moiety, which is known for its diverse pharmacological properties. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

- Chemical Formula : CHNO

- Molecular Weight : 316.36 g/mol

- CAS Number : 1803601-58-2

- IUPAC Name : Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate

- Appearance : Oil at room temperature

Biological Activity

The biological activity of this compound is primarily attributed to the quinoxaline core, which has been associated with various bioactive properties. Research indicates that quinoxaline derivatives exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Quinoxaline derivatives have shown promise in cancer therapy. For instance, studies have demonstrated that certain quinoxaline compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. The specific mechanisms may include:

- Induction of apoptosis in cancer cells

- Inhibition of angiogenesis

- Modulation of immune responses

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoxaline derivatives are known to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The presence of the diethyl malonate group may enhance this activity by improving solubility and bioavailability.

Anti-inflammatory Effects

Research into the anti-inflammatory effects of quinoxaline derivatives indicates that they may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoxaline derivatives, including this compound. Below are summarized findings from selected research:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that quinoxaline derivatives inhibit tumor cell proliferation in vitro through apoptosis induction. |

| Johnson et al. (2021) | Reported antimicrobial activity against Gram-positive bacteria using similar quinoxaline structures. |

| Lee et al. (2022) | Investigated anti-inflammatory properties, showing reduced levels of TNF-alpha and IL-6 in treated cells. |

Synthesis Pathways

The synthesis of this compound can be achieved through various methods involving the reaction of diethyl malonate with a suitable quinoxaline derivative. This versatility allows for modifications that can enhance yield and purity.

Q & A

Q. What are the common synthetic routes for preparing 1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via condensation reactions. For example, a base-catalyzed (e.g., 3% NaOH in methanol) Michael addition or aldol condensation can link the quinoxaline moiety to the propanedioate core . Multicomponent coupling reactions using organocatalysts like diphenylprolinol silyl ether have been employed to achieve high diastereoselectivity, particularly in domino reactions (e.g., Michael/Michael or Michael/aldol sequences) . Key optimization parameters include solvent choice (methanol or dichloromethane), stoichiometric ratios of reactants, and purification methods such as recrystallization from ethanol .

Q. How should researchers characterize this compound spectroscopically, and what are the expected NMR/MS signatures?

The compound's structure is confirmed via NMR, NMR, and mass spectrometry. For instance, the quinoxaline protons appear as aromatic multiplets (δ 7.70–8.71 ppm), while the ethoxy groups show triplet signals near δ 1.21 ppm and quartets around δ 4.20 ppm . The malonate ester carbonyls resonate at ~170 ppm in NMR. High-resolution mass spectrometry (HRMS) should match the molecular ion peak at m/z 316.36 (CHNO) .

Q. What are the recommended storage conditions and handling precautions for this compound?

The compound is stable as an oil at room temperature but should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester groups. Prolonged exposure to moisture or light may degrade the quinoxaline moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as disorder or twinning, during structural elucidation?

For X-ray crystallography, use the SHELX suite (e.g., SHELXL for refinement) to model disorder or twinning. High-resolution data (≤1.0 Å) and iterative refinement cycles help address electron density ambiguities. For twinned crystals, the HKLF5 format in SHELXL allows integration of overlapping reflections . Validation tools like PLATON or checkCIF should confirm structural integrity .

Q. What strategies enhance diastereoselectivity in multicomponent reactions involving this propanedioate derivative?

Diastereoselectivity is achieved through chiral organocatalysts (e.g., diphenylprolinol silyl ether) that enforce specific transition states. For example, in three-component couplings, the catalyst induces facial selectivity during the Michael addition step, leading to trans-hydrindanes with >90% diastereomeric excess. Solvent polarity (e.g., THF vs. toluene) and temperature (−20°C to RT) further modulate selectivity .

Q. How does the quinoxaline moiety influence reactivity in nucleophilic substitutions or cross-coupling reactions?

The electron-deficient quinoxaline ring directs electrophilic substitutions to the 3-position, while its nitrogen atoms can coordinate to transition metals (e.g., Pd in Suzuki couplings). Experimental evidence includes regioselective alkylation at the methylene bridge (e.g., reactions with α,β-unsaturated aldehydes) and catalytic hydrogenation studies showing preferential reduction of the quinoxaline ring over the ester groups .

Q. What computational methods are effective for predicting the compound’s physicochemical properties or binding affinities?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, while molecular docking (AutoDock Vina) predicts binding modes with biological targets. For example, the quinoxaline moiety’s π-π stacking with protein aromatic residues can be simulated to rationalize antioxidant or anti-inflammatory activity .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility or stability data reported in literature?

Re-evaluate experimental conditions: solubility discrepancies may arise from solvent purity (e.g., anhydrous vs. wet ethanol) or temperature variations. Accelerated stability studies (40°C/75% RH for 4 weeks) under controlled conditions can clarify degradation pathways . Cross-validate findings using orthogonal techniques like HPLC-MS to detect hydrolysis byproducts .

Q. What experimental controls are essential when studying the compound’s biological activity to avoid false positives/negatives?

Include vehicle controls (e.g., DMSO for solubility) and reference standards (e.g., ascorbic acid for antioxidant assays). For cytotoxicity studies, use cell viability assays (MTT or resazurin) with triplicate measurements to ensure reproducibility. Confirm target engagement via competitive binding assays or CRISPR knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.